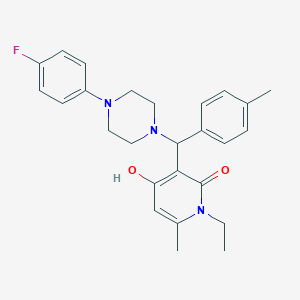
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O2 and its molecular weight is 435.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on diverse research findings, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic uses.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyridine moiety : Contributes to the compound's basic properties and potential interactions with biological targets.
- Piperazine ring : Known for its role in enhancing bioactivity and modulating receptor interactions.
- Fluorophenyl and tolyl groups : These substituents are crucial for the compound's lipophilicity and ability to cross biological membranes.
Biological Activity Overview
Research has indicated that the compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Neuropharmacological Effects : Given its piperazine component, there is interest in its effects on neurotransmitter systems.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |
| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |
| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound. Notable findings include:
- Absorption and Metabolism : The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.
- Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by modifications to its structure:
- Piperazine Substitution : Variations in the piperazine ring have been linked to enhanced receptor binding affinity.
- Fluorine Substitution : The presence of fluorine in the phenyl group increases lipophilicity, potentially improving membrane permeability.
Case Studies
Several case studies highlight the compound's application in specific therapeutic contexts:
- Case Study 1 : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent .
- Case Study 2 : Research on neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.
特性
IUPAC Name |
1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O2/c1-4-30-19(3)17-23(31)24(26(30)32)25(20-7-5-18(2)6-8-20)29-15-13-28(14-16-29)22-11-9-21(27)10-12-22/h5-12,17,25,31H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTKRMJXCYOAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













